molecular formula C17H19ClO3S B3036376 1-[(2-Chlorobenzyl)sulfonyl]-2-(4-methylphenyl)-2-propanol CAS No. 339276-92-5

1-[(2-Chlorobenzyl)sulfonyl]-2-(4-methylphenyl)-2-propanol

Cat. No.: B3036376
CAS No.: 339276-92-5
M. Wt: 338.8 g/mol
InChI Key: AABUGWYIYRPMSD-UHFFFAOYSA-N
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Description

1-[(2-Chlorobenzyl)sulfonyl]-2-(4-methylphenyl)-2-propanol is an organic compound with the molecular formula C17H19ClO3S. It is characterized by the presence of a chlorobenzyl group, a sulfonyl group, and a methylphenyl group attached to a propanol backbone .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Chlorobenzyl)sulfonyl]-2-(4-methylphenyl)-2-propanol typically involves the reaction of 2-chlorobenzyl chloride with 4-methylphenylsulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting intermediate is then subjected to reduction using a reducing agent like lithium aluminum hydride to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-[(2-Chlorobenzyl)sulfonyl]-2-(4-methylphenyl)-2-propanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-[(2-Chlorobenzyl)sulfonyl]-2-(4-methylphenyl)-2-propanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(2-Chlorobenzyl)sulfonyl]-2-(4-methylphenyl)-2-propanol involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The chlorobenzyl group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-Bromobenzyl)sulfonyl]-2-(4-methylphenyl)-2-propanol
  • 1-[(2-Fluorobenzyl)sulfonyl]-2-(4-methylphenyl)-2-propanol
  • 1-[(2-Iodobenzyl)sulfonyl]-2-(4-methylphenyl)-2-propanol

Uniqueness

1-[(2-Chlorobenzyl)sulfonyl]-2-(4-methylphenyl)-2-propanol is unique due to the presence of the chlorobenzyl group, which imparts specific chemical properties such as increased reactivity in nucleophilic substitution reactions and enhanced lipophilicity compared to its bromine, fluorine, or iodine analogs .

Properties

IUPAC Name

1-[(2-chlorophenyl)methylsulfonyl]-2-(4-methylphenyl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClO3S/c1-13-7-9-15(10-8-13)17(2,19)12-22(20,21)11-14-5-3-4-6-16(14)18/h3-10,19H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AABUGWYIYRPMSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)(CS(=O)(=O)CC2=CC=CC=C2Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401149023
Record name α-[[[(2-Chlorophenyl)methyl]sulfonyl]methyl]-α,4-dimethylbenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401149023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339276-92-5
Record name α-[[[(2-Chlorophenyl)methyl]sulfonyl]methyl]-α,4-dimethylbenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=339276-92-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-[[[(2-Chlorophenyl)methyl]sulfonyl]methyl]-α,4-dimethylbenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401149023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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